![molecular formula C14H16O3 B1328072 Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-86-6](/img/structure/B1328072.png)
Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone
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Description
Molecular Structure Analysis
The molecular structure of Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be analyzed using techniques such as NMR spectroscopy . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone has a molecular weight of 232.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis of Monoprotected 1,4-Diketones
Research by Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, yielding corresponding 1,3-dioxolan-2-yl radicals. These radicals are then trapped by α,β-unsaturated ketones, a process demonstrated to be effective with cyclic enones like cyclopentenone, cyclohexenone, and 4-hydroxy-cyclopentenone (Mosca, Fagnoni, Mella, & Albini, 2001).
Reactivity of Arylcarbinyloxyl Radicals
Bietti et al. (2005) conducted a product and kinetic study on tertiary arylcarbinyloxyl radicals, including those bearing alpha-cyclobutyl groups. They found that these radicals exhibit specific fragmentation regioselectivity, governed by the stability of the radical formed by beta-scission (Bietti, Gente, & Salamone, 2005).
Investigation of Cyclobutylcarbinyl Phenyl Ketones
A study by Güven and Peynircioǧlu (2002) on cyclobutylcarbinyl phenyl ketones assessed the stabilization of adjacent carbanion centers by four-membered rings. Unlike cyclopropyl groups, they found no significant stabilization by the cyclobutyl-substituted groups (Güven & Peynircioǧlu, 2002).
Polar Cycloaddition of Ketones with Carbonyl Ylides
Bentabed-Ababsa et al. (2008) investigated the [3 + 2] cycloaddition reaction between carbonyl ylides and ketones, leading to substituted dioxolanes and spirocyclic dioxolane indolinones. This study highlighted the effects of microwave irradiation on the reaction outcome (Bentabed-Ababsa et al., 2008).
Asymmetric Transfer Hydrogenation of Ketones
Peach et al. (2006) researched the asymmetric transfer hydrogenation of cyclic and acyclic α,β-unsaturated ketones. They proposed a mechanism for the formation of 4-phenyl-[1,3]-dioxolan-2-one from α-tosyloxy- and halo-substituted acetophenones (Peach et al., 2006).
Asymmetric Aldol Reactions of Cyclobutyl Derivatives
Bernard et al. (2007) described the l-proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
properties
IUPAC Name |
cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDNSVNVLTFPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645142 |
Source
|
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone | |
CAS RN |
898760-86-6 |
Source
|
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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